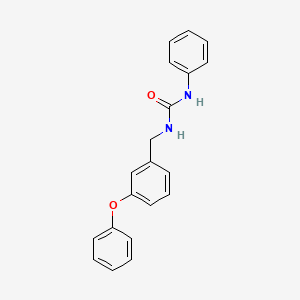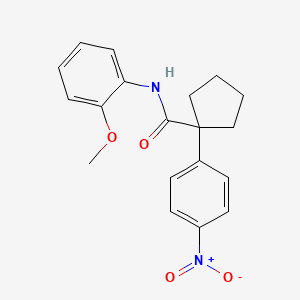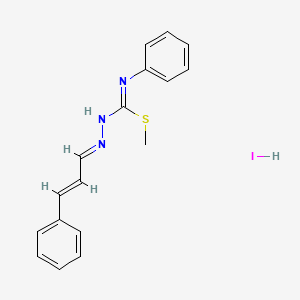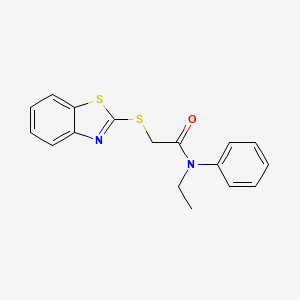
N-(3-phenoxybenzyl)-N'-phenylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-phenoxybenzyl)-N'-phenylurea, commonly known as fenoxycarb, is a synthetic insect growth regulator that has been widely used in the agricultural industry as a pesticide. Fenoxycarb belongs to the chemical class of benzoylphenylureas and has been found to be effective against a wide range of insect pests, including whiteflies, aphids, and thrips.
Mecanismo De Acción
Fenoxycarb acts as an insect growth regulator by inhibiting the development of insect larvae. Specifically, fenoxycarb disrupts the molting process by inhibiting the production of chitin, a key component of the insect exoskeleton. This results in the death of the insect larvae and prevents them from reaching adulthood. Fenoxycarb has a selective mode of action, meaning that it targets specific insect species without harming beneficial insects or other non-target organisms.
Biochemical and Physiological Effects
Fenoxycarb has been shown to have minimal effects on non-target organisms and the environment. Studies have shown that fenoxycarb has low toxicity to mammals, birds, and fish, and does not accumulate in the environment. However, fenoxycarb has been found to have some negative effects on honeybees, which are important pollinators for many crops. Therefore, it is important to use fenoxycarb with caution and follow recommended application rates to minimize any potential negative impacts.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Fenoxycarb has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified, making it readily available for research. Fenoxycarb is also highly effective against a wide range of insect pests, making it a valuable tool for studying insect biology and ecology. However, fenoxycarb does have some limitations for use in laboratory experiments. Its selective mode of action means that it may not be effective against all insect species, and its effects on non-target organisms must be carefully considered.
Direcciones Futuras
There are several future directions for research on fenoxycarb. One area of research is the development of new formulations of fenoxycarb that are more effective and have lower environmental impacts. Another area of research is the investigation of fenoxycarb's potential use in controlling insect-borne diseases such as malaria and dengue fever. Additionally, further research is needed to understand the effects of fenoxycarb on non-target organisms, particularly honeybees, and to develop strategies to minimize any negative impacts.
Métodos De Síntesis
Fenoxycarb can be synthesized through a multi-step process that involves the reaction of phenoxybenzyl alcohol with phenylisocyanate in the presence of a catalyst to form the corresponding phenylurea. The resulting product is then treated with benzoyl chloride to form fenoxycarb. The synthesis method for fenoxycarb is well-established, and the compound can be produced on a large scale with high purity and yield.
Aplicaciones Científicas De Investigación
Fenoxycarb has been extensively studied for its insecticidal properties and has been found to be effective against a wide range of insect pests. In addition to its use as a pesticide, fenoxycarb has also been investigated for its potential use in controlling insect-borne diseases such as malaria and dengue fever. Fenoxycarb has been shown to be effective in reducing the population of mosquito vectors that transmit these diseases, making it a promising candidate for further research.
Propiedades
IUPAC Name |
1-[(3-phenoxyphenyl)methyl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2/c23-20(22-17-9-3-1-4-10-17)21-15-16-8-7-13-19(14-16)24-18-11-5-2-6-12-18/h1-14H,15H2,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXVPYEJPEQQEHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NCC2=CC(=CC=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[2-(4-morpholinyl)ethyl]-3-(2-nitrophenyl)acrylamide](/img/structure/B5784864.png)




![4-(2-{[(cyclopentylamino)carbonothioyl]amino}ethyl)benzenesulfonamide](/img/structure/B5784876.png)

![N-[bis(4-methoxyphenyl)methyl]acetamide](/img/structure/B5784906.png)
